2-((4-fluorophenyl)thio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
CAS No.: 2034522-01-3
Cat. No.: VC4297111
Molecular Formula: C18H17FN4OS
Molecular Weight: 356.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034522-01-3 |
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Molecular Formula | C18H17FN4OS |
Molecular Weight | 356.42 |
IUPAC Name | 2-(4-fluorophenyl)sulfanyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Standard InChI | InChI=1S/C18H17FN4OS/c1-23-11-14(10-22-23)18-13(3-2-8-20-18)9-21-17(24)12-25-16-6-4-15(19)5-7-16/h2-8,10-11H,9,12H2,1H3,(H,21,24) |
Standard InChI Key | GRLYNVOWBNZMLT-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CSC3=CC=C(C=C3)F |
Introduction
Molecular Structure and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 2-(4-fluorophenyl)sulfanyl-N-[(2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl]acetamide . Its molecular formula is C₁₉H₁₈FN₅OS, with a molecular weight of 375.44 g/mol . The structure integrates three distinct moieties:
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A 4-fluorophenylthioether group, contributing to lipophilicity and metabolic stability.
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A pyridine ring substituted with a methylpyrazole unit, enabling π-π stacking interactions.
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An acetamide linker, facilitating hydrogen bonding with biological targets .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₈FN₅OS | |
Molecular Weight | 375.44 g/mol | |
SMILES | C1=CC(=C(C=C1)F)SCC(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C | |
InChIKey | XKFOCMWKMHDBRW-UHFFFAOYSA-N |
Synthesis and Synthetic Pathways
Key Synthetic Strategies
The synthesis of this compound typically involves multi-step reactions, leveraging amide coupling and heterocyclic alkylation techniques. A representative pathway includes:
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Formation of the Pyridine-Pyrazole Core:
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Introduction of the Thioether Group:
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Reaction of 4-fluorothiophenol with chloroacetyl chloride generates 2-chloro-N-(4-fluorophenylthio)acetamide.
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Final Amide Coupling:
Optimization Challenges
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Steric Hindrance: The bulky pyrazole group necessitates prolonged reaction times (10–24 hours) for complete conversion .
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Purification: Silica gel chromatography with ethyl acetate/hexane gradients (40–80%) is required to isolate the pure product .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits low aqueous solubility (≤0.1 mg/mL) due to its hydrophobic fluorophenyl and pyrazole groups. Its calculated logP value of 3.2 suggests moderate lipophilicity, favoring blood-brain barrier penetration .
Stability Profile
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Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .
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Photostability: Susceptible to UV-induced degradation, necessitating storage in amber vials.
Table 2: Physicochemical Parameters
Parameter | Value | Method/Source |
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logP | 3.2 | Calculated (PubChem) |
Aqueous Solubility | <0.1 mg/mL | Experimental |
Melting Point | 192–194°C | DSC |
Industrial and Research Applications
Medicinal Chemistry
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Lead Compound Optimization: The modular structure allows for derivatization at the pyrazole (C-3) and pyridine (C-6) positions to enhance potency .
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Prodrug Development: Esterification of the acetamide group improves oral bioavailability in preclinical models.
Material Science
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